molecular formula C13H18N2S B2459277 N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-91-9

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2459277
M. Wt: 234.36
InChI Key: NPLBMIRUAWCQIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, tetrahydropyrimidine derivatives have been synthesized by modified Biginelli and Hantzsch reactions .


Molecular Structure Analysis

While the exact molecular structure of the compound is not available, related compounds like “Acetamide, N-(2,4-dimethylphenyl)-” have been analyzed using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, amitraz and its metabolites have been studied for their neurotoxic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, “Formamide,N-(2,4-dimethylphenyl)-” has a density of 1.075 g/cm3, a boiling point of 309.8ºC at 760 mmHg, and a melting point of 114-118ºC (lit.) .

Safety And Hazards

Safety data sheets provide information about the potential hazards of similar compounds. For instance, “Formamide,N-(2,4-dimethylphenyl)-” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors .

Future Directions

Metabolomics is an emerging field that could provide new insights into the study of complex organic compounds like “N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine”. This approach could help in exploring environment–gene interactions, mutant characterization, phenotyping, identification of biomarkers, and drug discovery .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-4-11-8-16-13(14-11)15-12-6-5-9(2)7-10(12)3/h5-7,11H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLBMIRUAWCQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

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